7-Oxo-7-(9-phenanthryl)heptanoic acid

Descripción general

Descripción

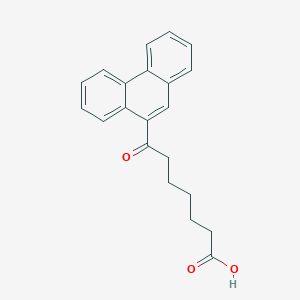

7-Oxo-7-(9-phenanthryl)heptanoic acid is an organic compound with the molecular formula C21H20O3 and a molecular weight of 320.38 g/mol It is characterized by the presence of a phenanthrene ring attached to a heptanoic acid chain with a ketone group at the seventh position

Métodos De Preparación

The synthesis of 7-Oxo-7-(9-phenanthryl)heptanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with phenanthrene and heptanoic acid derivatives.

Reaction Conditions: The phenanthrene derivative is subjected to Friedel-Crafts acylation using an appropriate acylating agent and a Lewis acid catalyst such as aluminum chloride.

Oxidation: The resulting intermediate is then oxidized to introduce the ketone group at the seventh position.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.

Análisis De Reacciones Químicas

7-Oxo-7-(9-phenanthryl)heptanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenanthrene ring can undergo electrophilic substitution reactions, introducing various substituents onto the aromatic ring.

Condensation: The ketone group can participate in condensation reactions, forming larger molecules or cyclic structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.

Aplicaciones Científicas De Investigación

Synthetic Organic Chemistry

In synthetic organic chemistry, 7-Oxo-7-(9-phenanthryl)heptanoic acid can serve as an intermediate for synthesizing more complex organic molecules. Its oxo group allows it to participate in various chemical reactions, such as oxidation, reduction, and nucleophilic substitution. These reactions are crucial for developing new compounds with desired properties.

Table: Chemical Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts the oxo group to carboxylic acids or ketones | Potassium permanganate, chromium trioxide |

| Reduction | Converts the ketone to an alcohol | Sodium borohydride, lithium aluminum hydride |

| Nucleophilic Substitution | Forms different derivatives by replacing the ester group | Amines or alcohols under acidic/basic conditions |

Materials Science

The compound's structural attributes make it a candidate for applications in materials science. Its potential to form stable complexes with other materials can lead to innovations in polymer chemistry and the development of new materials with enhanced properties. Research into these applications is ongoing.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are sparse, related compounds have demonstrated significant biological activities. For instance, research on structurally similar compounds has shown their effectiveness against various cancer cell lines and their potential as anti-cancer agents. This suggests that further investigation into this compound could yield valuable insights into its therapeutic applications .

Notable Findings:

- Compounds similar in structure have been shown to inhibit tumor cell replication at low concentrations, indicating a potential for developing anti-cancer therapies .

- The exploration of structure-activity relationships (SAR) in related compounds has provided insights into how modifications can enhance biological activity .

Mecanismo De Acción

The mechanism by which 7-Oxo-7-(9-phenanthryl)heptanoic acid exerts its effects depends on its interaction with molecular targets. The phenanthrene ring can intercalate with DNA, affecting gene expression and cellular processes. The ketone group can form hydrogen bonds with proteins, influencing their structure and function. These interactions can modulate various biochemical pathways, making the compound a valuable tool in research.

Comparación Con Compuestos Similares

Similar compounds to 7-Oxo-7-(9-phenanthryl)heptanoic acid include:

7-Oxoheptanoic acid: Lacks the phenanthrene ring, making it less structurally complex.

9-Phenanthryl derivatives: Compounds with different functional groups attached to the phenanthrene ring.

Heptanoic acid derivatives: Compounds with various substituents on the heptanoic acid chain.

The uniqueness of this compound lies in its combination of a phenanthrene ring and a heptanoic acid chain with a ketone group, providing distinct chemical and biological properties .

Actividad Biológica

7-Oxo-7-(9-phenanthryl)heptanoic acid is a compound of significant interest in pharmacology and medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . It features a heptanoic acid chain with a keto group at the seventh position and a phenanthryl group, which contributes to its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The phenanthryl moiety enhances binding affinity to hydrophobic pockets in proteins, potentially influencing enzyme activity or receptor signaling pathways.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that the compound exhibits inhibitory effects against various bacterial strains, suggesting potential as an antimicrobial agent.

- Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, indicating a possible role in cancer therapy.

Case Studies and Research Findings

- Antimicrobial Study : A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, showcasing its potential as an antibacterial agent.

- Anti-inflammatory Mechanism : In vitro experiments revealed that treatment with this compound reduced the secretion of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages by approximately 40%, indicating its anti-inflammatory capabilities.

- Apoptosis Induction in Cancer Cells : A study on human breast cancer cell lines showed that treatment with varying concentrations of the compound (25 µM to 100 µM) led to increased levels of cleaved caspase-3, suggesting activation of apoptotic pathways. Flow cytometry analysis indicated that apoptosis rates increased significantly with higher concentrations of the compound.

Data Summary Table

Propiedades

IUPAC Name |

7-oxo-7-phenanthren-9-ylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O3/c22-20(12-2-1-3-13-21(23)24)19-14-15-8-4-5-9-16(15)17-10-6-7-11-18(17)19/h4-11,14H,1-3,12-13H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBWYJGUMLKCFCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645323 | |

| Record name | 7-Oxo-7-(phenanthren-9-yl)heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-07-9 | |

| Record name | ζ-Oxo-9-phenanthreneheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Oxo-7-(phenanthren-9-yl)heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.